molecular formula C25H35NO3 B11589820 [(3,4-Dimethoxyphenyl)methyl]({2-[4-phenyl-2-(propan-2-YL)oxan-4-YL]ethyl})amine

[(3,4-Dimethoxyphenyl)methyl]({2-[4-phenyl-2-(propan-2-YL)oxan-4-YL]ethyl})amine

Cat. No.: B11589820
M. Wt: 397.5 g/mol
InChI Key: HKZGFXRTZIEFRY-UHFFFAOYSA-N
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Description

(3,4-Dimethoxyphenyl)methyloxan-4-YL]ethyl})amine is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)methyloxan-4-YL]ethyl})amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 3,4-Dimethoxyphenylmethyl group: This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using methyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the oxane ring: The oxane ring can be synthesized via the reaction of 4-phenyl-2-(propan-2-yl)oxane with an appropriate alkylating agent.

    Coupling of the two fragments: The final step involves the coupling of the 3,4-dimethoxyphenylmethyl group with the oxane ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)methyloxan-4-YL]ethyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide to introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(3,4-Dimethoxyphenyl)methyloxan-4-YL]ethyl})amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be utilized in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)methyloxan-4-YL]ethyl})amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Dimethoxyphenyl)methyloxan-4-YL]ethyl})amine is unique due to its specific combination of aromatic and aliphatic components, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

Molecular Formula

C25H35NO3

Molecular Weight

397.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-phenyl-2-propan-2-yloxan-4-yl)ethanamine

InChI

InChI=1S/C25H35NO3/c1-19(2)24-17-25(13-15-29-24,21-8-6-5-7-9-21)12-14-26-18-20-10-11-22(27-3)23(16-20)28-4/h5-11,16,19,24,26H,12-15,17-18H2,1-4H3

InChI Key

HKZGFXRTZIEFRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CCO1)(CCNCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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